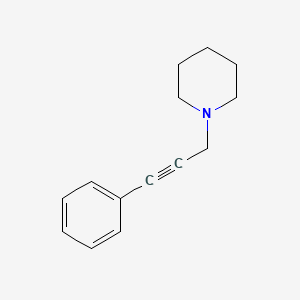

1-(3-phenylprop-2-yn-1-yl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

2568-57-2 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-(3-phenylprop-2-ynyl)piperidine |

InChI |

InChI=1S/C14H17N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,8-9H,2,5-6,11-13H2 |

InChI Key |

PJMAQEATSLLDCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis Methodologies of 1 3 Phenylprop 2 Yn 1 Yl Piperidine

Multicomponent Reactions (MCRs) for the Synthesis of 1-(3-phenylprop-2-yn-1-yl)piperidine

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in organic synthesis for their efficiency, reduction of waste, and the ability to generate molecular complexity in a single step. The synthesis of this compound is a prime example of the application of MCRs.

A³-Coupling Reaction (Aldehyde-Alkyne-Amine Coupling)

The most prominent MCR for the synthesis of this compound is the A³-Coupling reaction. This reaction involves the coupling of an aldehyde, a terminal alkyne, and a secondary amine. In the specific case of this compound, the reactants are formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde), phenylacetylene (B144264), and piperidine (B6355638). The reaction is typically catalyzed by a metal species that activates the terminal alkyne.

The general mechanism of the A³-coupling reaction is believed to proceed through the in situ formation of an iminium ion from the reaction of the aldehyde and the amine. Concurrently, the metal catalyst activates the C-H bond of the terminal alkyne, forming a metal-acetylide intermediate. The nucleophilic attack of the metal acetylide on the electrophilic iminium ion results in the formation of the desired propargylamine (B41283) product.

A variety of metal-based catalysts have been employed to facilitate the A³-Coupling reaction for the synthesis of propargylamines, including those based on copper, gold, and other transition metals.

Copper(I) halides, such as copper(I) bromide (CuBr), are effective and widely used catalysts for the A³-Coupling reaction. The Cu(I) species is believed to be crucial for the activation of the terminal alkyne. While specific data for the synthesis of this compound using copper(I) halides with formaldehyde is not extensively detailed in the provided search results, the general applicability of these catalysts to A³ couplings is well-established. For instance, a dicopper(I) complex has shown high efficiency in catalyzing the A³ coupling of various aldehydes, amines, and alkynes.

| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) |

| Dicopper(I) complex | Benzaldehyde | Piperidine | Phenylacetylene | Toluene (B28343) | - | 98 |

Table showing the yield of a similar propargylamine using a dicopper catalyst system.

| Catalyst System | Aldehyde | Amine | Alkyne | Temperature (°C) | Yield (%) |

| Au Nanoclusters | Benzaldehyde | Piperidine | Phenylacetylene | 80-100 | - |

Table indicating the use of gold nanoclusters as catalysts for a similar A³-coupling reaction.

Besides copper and gold, other metal-based catalysts, particularly silver, have been shown to be effective in the A³-Coupling reaction for the synthesis of this compound. Specifically, N-heterocyclic carbene (NHC)-Ag(I) complexes have been utilized as catalysts in the reaction of paraformaldehyde, phenylacetylene, and piperidine. The nature of the substituent on the NHC ligand was found to influence the catalytic activity.

| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temperature | Time (h) | Yield (%) |

| 1-benzyl-3-methylimidazol-2-ylidene-Ag(I) complex | Paraformaldehyde | Piperidine | Phenylacetylene | CH₂Cl₂ | Room Temp. | 24 | 92 |

| 1-phenyl-3-methylimidazol-2-ylidene-Ag(I) complex | Paraformaldehyde | Piperidine | Phenylacetylene | CH₂Cl₂ | Room Temp. | 24 | 85 |

| 1-tert-butyl-3-methylimidazol-2-ylidene-Ag(I) complex | Paraformaldehyde | Piperidine | Phenylacetylene | CH₂Cl₂ | Room Temp. | 24 | 78 |

| 1,3-dimethylimidazol-2-ylidene-Ag(I) complex | Paraformaldehyde | Piperidine | Phenylacetylene | CH₂Cl₂ | Room Temp. | 24 | 65 |

Table showing the effect of different NHC-Ag(I) catalysts on the yield of this compound. researchgate.net

The efficiency of the A³-Coupling reaction is highly dependent on various parameters, including the choice of catalyst, solvent, temperature, and reaction time. Optimization of these conditions is crucial for maximizing the yield of the desired product, this compound.

Studies on similar A³-coupling reactions have shown that non-polar solvents like toluene and dioxane often provide better yields compared to polar solvents. The reaction temperature also plays a significant role, with elevated temperatures often leading to shorter reaction times and higher yields. For instance, in the synthesis of a related propargylamine, a temperature of 100°C in toluene was found to be effective. The catalyst loading is another critical factor, with studies showing that even low catalyst loadings can be highly effective.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Toluene | 100 | 22 | 94 |

| Dioxane | - | - | - |

| DMF | - | - | - |

| DMSO | - | - | - |

| Ethanol | - | - | - |

| Acetonitrile | - | - | - |

Table illustrating the effect of solvent and temperature on the yield of a similar propargylamine, highlighting the efficacy of toluene at 100°C. uva.nl

Reaction Conditions and Optimization

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use. researchgate.netbrieflands.com The A³-coupling reaction to produce propargylamines, including this compound, has been successfully performed under these conditions.

One study utilized ultrasmall monodisperse NiO nanocrystals as a heterogeneous catalyst for the one-pot A³-coupling reaction at 80°C under solvent-free conditions, achieving good to excellent yields. researchgate.net Another report detailed the use of N-heterocyclic carbene (NHC) silver(I) and gold(I) complexes to catalyze the coupling of an aldehyde, piperidine, and phenylacetylene at 80°C in neat conditions. unibas.it The success of these solventless methods for condensation reactions highlights a trend towards more environmentally benign synthetic protocols. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govmdpi.com This technique is particularly effective for solvent-free reactions, where the direct absorption of microwave energy by the reactants can lead to rapid heating and reaction acceleration. researchgate.netnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the methodology has been widely applied to the synthesis of related heterocyclic compounds and other multi-component reactions. nih.govnih.govmdpi.com For instance, various substituted chalcones have been synthesized in 79-95% yields in under two minutes using iodine-impregnated neutral alumina (B75360) as a catalyst under solvent-free microwave activation. researchgate.netnih.gov The application of microwave irradiation to the A³-coupling reaction is a logical extension of these findings, promising a rapid and efficient route to the target compound. mdpi.com

Temperature and Time Profile Studies

The efficiency of the synthesis of this compound is highly dependent on reaction parameters such as temperature and time. Studies have explored various conditions to optimize the yield and selectivity of the A³-coupling reaction.

Under solvent-free (neat) conditions using NHC-metal complexes, a temperature of 80°C has been shown to be effective. unibas.it In aqueous media, which is considered a green solvent, the reaction has been successfully carried out at a lower temperature of 60°C using a magnetic nanoparticle-supported gold catalyst. rsc.org The use of a Cu/Al/oxide mesoporous "sponge" catalyst in toluene also resulted in high yields. uva.nl These studies demonstrate that the optimal temperature and duration can vary significantly based on the chosen catalytic system and reaction medium.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiO Nanocrystals | Solvent-Free | 80 | Not Specified | Good to Excellent | researchgate.net |

| NHC-Ag(I) / NHC-Au(I) | Solvent-Free | 80 | Not Specified | Variable | unibas.it |

| MNP@PILAu | Water | 60 | Until Completion (TLC) | Variable | rsc.org |

| Cu/Al/oxide sponge | Toluene | Not Specified | Not Specified | ~94 | uva.nl |

Green Chemistry Aspects in A³-Coupling

The A³-coupling reaction is a cornerstone of green chemistry for synthesizing propargylamines. ajgreenchem.com Its one-pot nature, which combines three starting materials in a single step, reduces waste, saves energy, and simplifies the experimental procedure compared to traditional multi-step syntheses. libretexts.org

Atom Economy Evaluation

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

The A³-coupling reaction for this compound (reactants: benzaldehyde, phenylacetylene, piperidine) is exceptionally atom-economical. uva.nllibretexts.org The only byproduct generated in this transformation is a single molecule of water. uva.nl

Benzaldehyde (C₇H₆O): MW = 106.12 g/mol

Phenylacetylene (C₈H₆): MW = 102.14 g/mol

Piperidine (C₅H₁₁N): MW = 85.15 g/mol

This compound (C₁₉H₂₁N): MW = 275.38 g/mol

Water (H₂O): MW = 18.02 g/mol

Total MW of Reactants = 106.12 + 102.14 + 85.15 = 293.41 g/mol Total MW of Products = 275.38 + 18.02 = 293.40 g/mol

The atom economy is calculated as: (275.38 / 293.41) × 100 = 93.86%

This high value signifies that the vast majority of atoms from the starting materials are incorporated into the final product, generating minimal waste.

Catalyst Reusability and Heterogeneous Catalysis

A key focus in greening the A³-coupling reaction is the development of heterogeneous catalysts. researchgate.net Unlike homogeneous catalysts that dissolve in the reaction medium and are difficult to separate, heterogeneous catalysts exist in a different phase (typically solid) from the reactants, allowing for easy recovery by filtration or magnetic separation and subsequent reuse. uva.nlrsc.org This reusability reduces costs and minimizes the release of potentially toxic metal catalysts into the environment. uva.nl

Several research groups have developed robust, recyclable heterogeneous catalysts for this synthesis:

Cu/Al/oxide Mesoporous "Sponges": These solid catalysts are inexpensive, robust, and can be readily recovered and recycled several times without significant loss of activity. uva.nl Studies showed consistent performance over five consecutive reaction cycles. uva.nl

Magnetic Nanoparticle-Supported Catalysts: Gold catalysts supported on poly ionic liquid-coated magnetic nanoparticles (MNP@PILAu) have been used. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused for subsequent runs. rsc.org

Silica-Immobilized Catalysts: A bimetallic bifunctional catalyst, Ru@SiO₂-[Cu-NHC], has been employed for the A³-coupling step in a one-pot tandem reaction. acs.org The immobilization on a solid silica (B1680970) support facilitates its role as a heterogeneous catalyst. acs.org

Polymer-Supported Catalysts: Copper(I) complexes supported on polystyrene have been shown to be effective and reusable catalysts for A³-coupling reactions in aqueous media. researchgate.net

NiO Nanocrystals: Ultrasmall nickel oxide nanocrystals have also been employed as a stable and reusable heterogeneous catalyst for this reaction. researchgate.net

| Catalyst Type | Support/Nature | Key Advantage | Reference |

|---|---|---|---|

| Cu/Al/Oxide | Mesoporous Solid | Recyclable for at least 5 cycles with no deactivation | uva.nl |

| Gold (Au) | Magnetic Nanoparticles | Easy separation with an external magnet | rsc.org |

| Cu-NHC | Silica (SiO₂) | Stable heterogeneous system for tandem reactions | acs.org |

| Copper (I) | Polystyrene | Effective in aqueous media | researchgate.net |

| Nickel Oxide (NiO) | Nanocrystals | Environmentally friendly and easy to recover | researchgate.net |

Alternative Synthetic Pathways

While the A³-coupling reaction is the most prominent method, alternative pathways to synthesize this compound and related structures exist. One common alternative is based on standard N-alkylation reactions.

This approach typically involves a two-step process:

Synthesis of a suitable electrophile, such as 3-phenylprop-2-yn-1-yl bromide or a similar derivative with a leaving group.

Nucleophilic substitution reaction where piperidine acts as the nucleophile, displacing the leaving group to form the final C-N bond.

A related strategy involves the N-alkylation of a pre-formed amide or other nitrogen-containing scaffold with a haloalkyl piperidine derivative, such as 1-(3-chloropropyl)piperidine (B110583). nih.govresearchgate.net For instance, various N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized by treating a parent carboxamide with sodium hydride, followed by N-alkylation with 1-(3-chloropropyl)piperidine in the presence of potassium iodide. nih.gov While this method synthesizes a different final molecule, the core reaction—forming a bond between a piperidine ring and a propyl chain—demonstrates a classical synthetic alternative to the multi-component coupling approach.

Michael Addition-Based Approaches

The aza-Michael addition, a specific type of Michael reaction, represents a viable and atom-economical method for the formation of carbon-nitrogen bonds. frontiersin.orgntu.edu.sgnih.govresearchgate.net This reaction involves the conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene or alkyne, known as a Michael acceptor. frontiersin.orgresearchgate.net In principle, the synthesis of this compound can be envisioned through the aza-Michael addition of piperidine to a suitable phenylpropargyl-based Michael acceptor.

While a direct documented synthesis of this compound via a classical Michael addition is not extensively reported in readily available literature, the principles of this reaction allow for a proposed synthetic pathway. A plausible Michael acceptor for this transformation would be a compound such as phenylpropynal or a derivative where the triple bond is activated by an electron-withdrawing group.

In such a hypothetical reaction, piperidine, acting as the Michael donor, would attack the β-carbon of the activated alkyne in the phenylpropargyl Michael acceptor. frontiersin.org Subsequent protonation of the resulting intermediate would yield an enamine or enolate, which would then tautomerize to the more stable this compound. The reactivity of piperidine as a cyclic secondary amine makes it a potent nucleophile for this type of addition. frontiersin.orgnih.gov

It is important to note that the more commonly reported synthesis of propargylamines, including structures similar to this compound, often involves a three-component reaction, frequently referred to as the A³ coupling (aldehyde, alkyne, amine). rsc.orguva.nl This reaction proceeds through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide. While this is a powerful method, it is mechanistically distinct from a direct Michael addition approach.

Other Reported Chemical Transformations involving the Core Structure

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules. The reactivity of the phenyl ring and the terminal position of the propargyl unit allow for a range of chemical modifications. Based on the characterization of several derivatives, a number of chemical transformations involving this core structure can be detailed. rsc.org

One significant area of transformation involves electrophilic aromatic substitution on the terminal phenyl group. The presence of various substituents on this ring in known derivatives suggests that reactions such as bromination and nitration can be successfully carried out. For instance, the synthesis of derivatives with a bromophenyl or nitrophenyl group would proceed via standard electrophilic aromatic substitution protocols, where the phenyl ring of this compound is treated with an appropriate electrophile (e.g., Br₂ with a Lewis acid catalyst for bromination, or a mixture of nitric and sulfuric acid for nitration).

Furthermore, the synthesis of derivatives containing a benzonitrile (B105546) functional group indicates that the core structure can undergo transformations to introduce a cyano group onto the phenyl ring. rsc.org This could potentially be achieved through a multi-step process starting from a nitrated derivative, involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction.

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of more complex heterocyclic systems. For example, derivatives incorporating a furan (B31954) ring attached to the carbon adjacent to the piperidine nitrogen have been synthesized. rsc.org This suggests that the core structure can participate in reactions leading to the formation of new heterocyclic rings.

Below is a table summarizing the types of derivatives that have been synthesized from the this compound core, illustrating the chemical transformations it can undergo.

| Derivative Type | Implied Transformation |

| 1-(1-(3-Bromophenyl)-3-phenylprop-2-yn-1-yl)piperidine | Electrophilic Aromatic Bromination |

| 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)benzonitrile | Multi-step synthesis involving introduction of a cyano group |

| 1-(1-(Furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine | Reaction leading to the formation of a furan ring |

| 1,4-Bis(3-phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)benzene | Dimerization or coupling reaction |

These examples underscore the utility of this compound as a valuable intermediate in the synthesis of a diverse array of chemical entities with potential applications in various fields of chemical research.

Spectroscopic and Analytical Characterization of 1 3 Phenylprop 2 Yn 1 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectroscopy have been employed to characterize 1-(3-phenylprop-2-yn-1-yl)piperidine.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer, exhibits characteristic signals corresponding to the different proton environments within the molecule. The phenyl group protons appear as two multiplets in the aromatic region, one at δ 7.42-7.45 ppm for the two ortho-protons and another at δ 7.28-7.30 ppm for the three meta- and para-protons. The methylene protons of the propargyl group adjacent to the piperidine (B6355638) ring resonate as a singlet at δ 3.49 ppm. The protons of the piperidine ring show distinct signals: a singlet at δ 2.58 ppm corresponding to the four protons on the carbons adjacent to the nitrogen, and two multiplets at δ 1.61-1.69 ppm and δ 1.41-1.51 ppm, integrating to four and two protons, respectively, for the remaining methylene groups. rsc.org

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.42-7.45 | m | 2H | Phenyl (ortho-H) |

| 7.28-7.30 | m | 3H | Phenyl (meta-H, para-H) |

| 3.49 | s | 2H | Propargyl CH₂ |

| 2.58 | s | 4H | Piperidine (α-CH₂) |

| 1.61-1.69 | m | 4H | Piperidine (β-CH₂) |

| 1.41-1.51 | m | 2H | Piperidine (γ-CH₂) |

The proton-decoupled ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, provides further structural confirmation by detailing the carbon skeleton of the molecule. The spectrum displays eight distinct signals corresponding to the different carbon environments. The two quaternary carbons of the alkyne group are observed at δ 85.0 and δ 84.8 ppm. The carbons of the phenyl ring appear in the aromatic region, with the ipso-carbon at δ 123.1 ppm, and the other aromatic carbons at δ 131.6, δ 128.1, and δ 127.9 ppm. The propargyl methylene carbon resonates at δ 48.4 ppm. The carbons of the piperidine ring are found at δ 53.3 ppm for the two carbons adjacent to the nitrogen, δ 25.8 ppm for the next set of methylene carbons, and δ 23.8 ppm for the carbon at the 4-position. rsc.org

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 131.6 | Phenyl (ortho-C) |

| 128.1 | Phenyl (meta-C) |

| 127.9 | Phenyl (para-C) |

| 123.1 | Phenyl (ipso-C) |

| 85.0 | Alkyne (C≡C-Ph) |

| 84.8 | Alkyne (C≡C-CH₂) |

| 53.3 | Piperidine (α-C) |

| 48.4 | Propargyl CH₂ |

| 25.8 | Piperidine (β-C) |

| 23.8 | Piperidine (γ-C) |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. For this compound, the ESI-HRMS analysis found a mass-to-charge ratio of 200.1428 for the protonated molecule ([M+H]⁺). This is in close agreement with the calculated value of 200.1433 for the molecular formula C₁₄H₁₈N, thus confirming the elemental composition of the compound. rsc.org

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 200.1433 | 200.1428 | C₁₄H₁₈N |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and high molecular weight compounds. In the ESI-MS analysis of this compound, the protonated molecular ion ([M+H]⁺) was observed at a mass-to-charge ratio (m/z) of 200. rsc.org This finding is consistent with the compound's molecular weight of 199.29 g/mol .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows several characteristic absorption bands. The C-H stretching vibrations of the aromatic and aliphatic groups are observed at 3055 cm⁻¹ and in the range of 2853-2933 cm⁻¹, respectively. The presence of the piperidine ring is indicated by the C-N stretching and bending vibrations. The characteristic absorption of the C≡C triple bond is also expected in the region of 2100-2260 cm⁻¹, although it may be weak in symmetrically substituted alkynes. A detailed list of the observed absorption bands is provided in the table below. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3055 | Aromatic C-H Stretch |

| 2933, 2853, 2797, 2752 | Aliphatic C-H Stretch |

| 1599, 1489, 1445 | Aromatic C=C Stretch |

| 1155, 1109 | C-N Stretch |

| 758, 692 | Aromatic C-H Bend (out-of-plane) |

Chromatographic Techniques for Purification and Monitoring

Chromatographic methods are indispensable tools for the separation, purification, and analysis of reaction mixtures in organic synthesis. The purification and monitoring of the synthesis of this compound typically involve the use of thin-layer chromatography (TLC) and flash column chromatography.

Thin-layer chromatography is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. In the context of this compound and related propargylamines, TLC is performed on plates coated with a stationary phase, most commonly silica (B1680970) gel.

A small amount of the reaction mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, or eluent. The eluent, a mixture of organic solvents, ascends the plate via capillary action. As the mobile phase moves, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values.

For compounds like this compound, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve good separation of the desired product from any starting materials, reagents, or byproducts. The visualization of the separated spots on the TLC plate is typically achieved under UV light, as the phenyl group in the molecule is UV-active.

The Rf value is a key parameter obtained from TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values are highly dependent on the exact conditions (e.g., stationary phase, eluent composition, temperature), a representative TLC analysis for a reaction mixture containing this compound is presented in the interactive table below.

Interactive Data Table: Representative TLC Data

| Compound | Eluent System (Hexane:Ethyl Acetate) | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |

| Starting Material 1 (e.g., Phenylacetylene) | 9:1 | 5.8 | 7.0 | 0.83 |

| Starting Material 2 (e.g., Piperidine derivative) | 9:1 | 1.2 | 7.0 | 0.17 |

| This compound | 9:1 | 3.5 | 7.0 | 0.50 |

| Byproduct | 9:1 | 2.1 | 7.0 | 0.30 |

Following the successful synthesis of this compound, purification is typically achieved using flash column chromatography. This technique is a preparative method for separating compounds from a mixture and is guided by the preliminary analysis performed by TLC. The goal is to isolate the target compound in high purity.

The process involves packing a glass column with a solid stationary phase, usually silica gel. The crude reaction mixture is then loaded onto the top of the column. A solvent system, the mobile phase, is chosen based on the TLC results; an eluent that provides an Rf value of approximately 0.2 to 0.3 for the desired compound is often optimal for good separation. This solvent system is then passed through the column under positive pressure, typically using compressed air or nitrogen.

The components of the mixture travel down the column at different rates, similar to TLC, leading to their separation into distinct bands. Fractions are collected sequentially from the bottom of the column. Each fraction is then analyzed, often by TLC, to determine which fractions contain the pure desired product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

A typical flash column chromatography procedure for the purification of a propargylamine (B41283) like this compound would involve the following steps:

Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

Sample Loading: The crude product is adsorbed onto a small amount of silica gel and carefully added to the top of the column.

Elution: The column is eluted with a solvent system determined by TLC, for instance, a gradient of ethyl acetate in hexanes.

Fraction Collection: Fractions of a specific volume are collected throughout the elution process.

Analysis: Each fraction is analyzed by TLC to identify those containing the pure product.

Isolation: The pure fractions are combined, and the solvent is evaporated to afford the purified this compound.

X-ray Crystallography for Structural Elucidation of Analogues

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the structural elucidation of closely related analogues offers significant insights into the molecular geometry and packing of this class of compounds.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be calculated, and from this, a detailed three-dimensional model of the atomic structure is constructed.

The crystallographic data for N-phenyl-N-(3-phenylprop-2-ynyl)aniline reveals key structural features that are likely to be shared with this compound. The data from this study is summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for N-phenyl-N-(3-phenylprop-2-ynyl)aniline nih.gov

| Parameter | Value |

| Chemical Formula | C21H17N |

| Molecular Weight | 283.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.376(1) |

| b (Å) | 5.7287(5) |

| c (Å) | 13.409(1) |

| β (°) | 111.276(3) |

| Volume (Å3) | 814.30(12) |

| Z | 2 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

The analysis of the crystal structure of this analogue provides precise measurements of the bond lengths and angles within the propargyl chain and the phenyl ring, as well as the conformation of the molecule in the solid state. This information is crucial for understanding the steric and electronic properties of this class of compounds.

Computational Studies and Theoretical Insights into 1 3 Phenylprop 2 Yn 1 Yl Piperidine

Molecular Modeling and Molecular Docking Simulations

Molecular modeling and docking simulations are fundamental tools in computational drug discovery, offering insights into the three-dimensional structure of a molecule and its potential interactions with biological macromolecules. mdpi.com

Prediction of Potential Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential protein targets for a given compound. nih.gov For 1-(3-phenylprop-2-yn-1-yl)piperidine, the propargylamine (B41283) moiety is a key structural feature found in various biologically active compounds, including inhibitors of monoamine oxidase (MAO) and other enzymes. nih.govresearchgate.net The piperidine (B6355638) ring is also a common scaffold in numerous central nervous system (CNS) active agents and other therapeutic molecules. tandfonline.commdpi.com

A systematic virtual screening of this compound against a library of known protein structures could reveal potential targets. Based on its structural components, plausible protein targets for this compound could include:

Monoamine Oxidase (MAO): The propargylamine group is a well-known pharmacophore for irreversible MAO inhibitors, which are used in the treatment of Parkinson's disease and depression. researchgate.net

Sigma Receptors: Piperidine derivatives are known to exhibit affinity for sigma receptors, which are implicated in a variety of neurological disorders.

Acetylcholinesterase (AChE): Certain propargylamine derivatives have been investigated as AChE inhibitors for the treatment of Alzheimer's disease.

Dopamine (B1211576) Receptors: The piperidine scaffold is present in many dopamine receptor antagonists and agonists. tandfonline.comresearchgate.net

The following table illustrates potential protein targets for this compound based on the biological activities of its core scaffolds.

| Scaffold | Associated Biological Targets | Therapeutic Area |

| Phenylpropargylamine | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Neurodegenerative Diseases, Depression |

| Piperidine | Sigma Receptors, Dopamine Receptors, Opioid Receptors | Neurological Disorders, Pain Management |

Analysis of Ligand-Protein Interactions and Binding Modes

Once a potential protein target is identified, molecular docking can provide detailed information about the binding mode and the specific interactions between the ligand and the protein's active site. These interactions are crucial for the ligand's affinity and selectivity. nih.gov

For instance, if this compound were to bind to the active site of MAO-B, the following interactions could be anticipated:

Covalent Bond Formation: The terminal alkyne of the propargylamine group could form a covalent bond with the flavin cofactor of MAO-B, leading to irreversible inhibition.

Hydrophobic Interactions: The phenyl ring of the ligand would likely engage in hydrophobic interactions with nonpolar residues in the enzyme's active site.

Pi-Pi Stacking: The aromatic phenyl ring could also participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine.

Hydrogen Bonding: The nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, forming hydrogen bonds with donor residues in the binding pocket.

A visual representation of these hypothetical interactions can be generated using molecular visualization software. The binding energy of the ligand-protein complex can also be calculated to estimate the binding affinity. researchgate.net

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. nih.gov The prediction is based on a training set of known biologically active substances and their activities. zenodo.orggenexplain.com The output of a PASS analysis is a list of potential biological activities with a corresponding probability of being active (Pa) and inactive (Pi). nih.gov

A PASS analysis of this compound could provide a broad overview of its potential pharmacological effects, mechanisms of action, and even potential toxicities. bmc-rm.org Based on its structural features, a PASS prediction might suggest activities such as:

Monoamine oxidase B inhibitor

Antiparkinsonian

Antidepressant

Neuroprotective

Cognition enhancer

The table below presents a hypothetical PASS prediction for this compound.

| Predicted Activity | Pa | Pi |

| Monoamine oxidase B inhibitor | > 0.7 | < 0.1 |

| Antiparkinsonian | > 0.6 | < 0.2 |

| Antidepressant | > 0.5 | < 0.3 |

| Neuroprotective | > 0.4 | < 0.2 |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, provides mathematical models to quantify these relationships.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.gov These descriptors can include parameters related to hydrophobicity (logP), electronics (Hammett constants), and sterics (molar refractivity).

For a series of analogs of this compound, a QSAR study could be performed to identify the key structural features that determine their potency for a specific biological target. For example, by synthesizing and testing a series of derivatives with different substituents on the phenyl ring, a QSAR model could reveal whether electron-donating or electron-withdrawing groups enhance the activity.

A hypothetical QSAR equation might look like this:

pIC50 = c0 + c1logP + c2σ + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are coefficients determined by regression analysis.

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. researchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. researchgate.netnih.govmdpi.com

In a 3D-QSAR study of this compound and its analogs, the molecules would be aligned based on a common substructure. CoMFA and CoMSIA would then calculate the steric and electrostatic fields (and other fields in CoMSIA) around the aligned molecules. The resulting contour maps could guide the rational design of new, more potent derivatives. For instance, a green contour in a steric map would indicate a region where bulky substituents are favored, while a red contour would suggest that smaller groups are preferred.

The following table summarizes the key aspects of QSAR and 3D-QSAR methodologies.

| Methodology | Description | Key Output | Application |

| QSAR | Correlates biological activity with 2D physicochemical descriptors. | Mathematical equation relating activity to descriptors. | Predicts the activity of new compounds and identifies important molecular properties. |

| 3D-QSAR | Correlates biological activity with the 3D steric and electrostatic fields. | 3D contour maps indicating favorable and unfavorable regions for substitution. | Guides the rational design of more potent and selective ligands. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules, offering insights into their structural dynamics and interactions with the surrounding environment. For this compound, MD simulations can elucidate its conformational landscape, solvation properties, and potential interactions with biological macromolecules.

While specific MD studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar small organic molecules, particularly those containing piperidine or piperazine (B1678402) rings, provide a framework for understanding its potential dynamic behavior. nih.govnih.govresearchgate.net Such simulations typically employ force fields like OPLS (Optimized Potentials for Liquid Simulations) to define the interatomic potentials governing the molecular motion. chemrxiv.org

A primary application of MD for this compound would be to explore the flexibility of the phenylpropynyl and piperidine moieties. The simulation can reveal the rotational freedom around the single bonds and the conformational preferences of the piperidine ring (e.g., chair, boat, or twist-boat conformations). Understanding these dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, MD simulations in explicit solvent, such as water, can provide a detailed picture of how this compound interacts with its environment. Key parameters that can be extracted include the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and the solvation free energy, which quantifies the energetic cost of transferring the molecule from a vacuum to a solvent.

In the context of drug discovery, MD simulations are invaluable for studying the binding of a small molecule to a protein target. nih.govyoutube.com If a biological target for this compound were identified, MD simulations could be used to model their complex, providing insights into the stability of the binding pose and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time is a common metric to assess the stability of the complex. nih.gov

A hypothetical MD simulation of this compound in a water box could yield data on its conformational stability and solvent interactions. Below is an illustrative data table representing potential outcomes of such a simulation.

| Simulation Parameter | Value | Description |

| Force Field | OPLS4 | A refined force field for accurate representation of small organic molecules. |

| Solvent Model | TIP3P | A commonly used water model in biomolecular simulations. |

| Simulation Time | 100 ns | A typical timescale to observe significant conformational sampling. |

| Temperature | 300 K | Representative of physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Indicates the stability of the ligand's conformation over the simulation. |

| Solvent Accessible Surface Area (SASA) | 350 ± 20 Ų | A measure of the molecule's exposure to the solvent. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. These methods provide a deeper understanding of the intrinsic properties of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.egchemjournal.kz

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. From this, one can obtain precise bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental for understanding the molecule's shape and steric properties.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ekb.egchemjournal.kz A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. The spatial distribution of the HOMO and LUMO can also reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

DFT calculations are also instrumental in predicting spectroscopic properties. For instance, the vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the molecule's behavior upon interaction with light.

Studies on related substituted alkynes and piperidine derivatives have demonstrated the utility of DFT in elucidating reaction mechanisms and predicting chemical properties. nih.govresearchgate.netacs.orgnih.govresearchgate.net For example, DFT can be used to model the reaction pathway of a chemical transformation involving this compound, identifying transition states and calculating activation energies.

Below is a hypothetical data table summarizing the types of results that could be obtained from DFT calculations on this compound, typically performed using a functional like B3LYP and a basis set such as 6-311++G(d,p).

| Calculated Property | Predicted Value | Significance |

| Total Energy | -789.123 Hartree | A measure of the molecule's thermodynamic stability. |

| Dipole Moment | 2.5 Debye | Indicates the polarity of the molecule and its potential for dipole-dipole interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | An indicator of the molecule's chemical reactivity and stability. |

| Key Vibrational Frequencies | C≡C stretch: ~2200 cm⁻¹, C-N stretch: ~1100 cm⁻¹ | Corresponds to specific bond vibrations, useful for spectroscopic identification. |

Biological Activities and Pharmacological Potential of 1 3 Phenylprop 2 Yn 1 Yl Piperidine and Its Analogues

In Vitro Biological Evaluation of 1-(3-phenylprop-2-yn-1-yl)piperidine and its Analogues

The piperidine (B6355638) scaffold is a prevalent structural motif in a vast array of natural products and synthetic compounds, exhibiting diverse pharmacological properties. mdpi.com This section details the in vitro biological evaluation of this compound and, more broadly, its structural analogues, focusing on their antimicrobial activities and enzyme inhibition potential.

Antimicrobial Activity

Piperidine and its derivatives have been extensively investigated for their potential to combat microbial infections. researchgate.net The inherent structural flexibility and the ability to introduce various substituents allow for the fine-tuning of their antimicrobial spectrum and potency. nih.gov

The antibacterial potential of piperidine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies on various analogues reveal that their efficacy is often linked to the specific substitutions on the piperidine ring and associated moieties.

For instance, certain (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl)acrylate derivatives have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com In these studies, modifications to the hydrocarbon chain of the ester part of the molecule influenced the activity, with some analogues showing good activity against S. aureus when compared to the standard drug chloramphenicol. biointerfaceresearch.com Similarly, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Another study on disubstituted piperazines found that certain compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The most susceptible bacterium was identified as Listeria monocytogenes, while S. aureus was the most resistant. nih.gov

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl)acrylate Analogues | Staphylococcus aureus, Escherichia coli | Activity influenced by ester chain length; some analogues showed good activity against S. aureus. | biointerfaceresearch.com |

| Disubstituted Piperazines | Listeria monocytogenes, MRSA, E. coli, P. aeruginosa | Some compounds were more potent than ampicillin against MRSA and other resistant strains. | nih.gov |

| N,N′-Disubstituted Piperazines with 1,3,4-thiadiazole | E. coli, S. aureus, B. subtilis | Showed significant activity against Gram-negative strains, especially E. coli. | mdpi.com |

The investigation into piperidine analogues extends to their effectiveness against fungal pathogens. The structural features required for antifungal action can differ from those conferring antibacterial properties. Research indicates that the length of alkyl side chains on the piperidine ring can be a critical determinant of antifungal potency. nih.gov

Studies on 6-alkyl-2,3,4,5-tetrahydropyridine derivatives, which are structurally related to piperidine, have shown that a relatively long C-6 side chain (from C14 to C18) is necessary for activity against fungi like Candida albicans, Candida neoformans, and Aspergillus fumigatus. nih.gov The antifungal activity was observed to increase with chain length up to C17. nih.gov In other studies, piperazine derivatives have also been explored. For example, a piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall synthesis, showing activity against C. albicans and A. fumigatus. nih.gov However, some classes of N,N′-disubstituted piperazines that exhibit good antibacterial activity have been found to possess only weak antifungal properties. mdpi.com

| Compound Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 6-Alkyl-2,3,4,5-tetrahydropyridines | C. albicans, C. neoformans, A. fumigatus | A long alkyl side chain (C14-C18) is required for activity; potency increases with chain length up to C17. | nih.gov |

| Piperazine Propanol Derivative (GSI578) | C. albicans, A. fumigatus | Acts as a potent inhibitor of 1,3-beta-D-glucan synthase with an IC50 of 0.16 µM. | nih.gov |

| Disubstituted Piperazines | Aspergillus fumigatus, Trichoderma viride | One analogue (3k) showed the best activity, with T. viride being the most sensitive fungus. | nih.gov |

The antiviral potential of piperidine derivatives has been highlighted in studies against coronaviruses. mdpi.com Research on 1,4,4-trisubstituted piperidines demonstrated that these compounds can block coronavirus replication in vitro. mdpi.com

In a specific structure-activity relationship (SAR) study, an analogue closely related to this compound, which lacks a fluorine substituent on the benzyl (B1604629) group, showed no activity against Human coronavirus 229E (HCoV-229E). mdpi.com However, its 4-fluoro-substituted counterpart exhibited an antiviral EC50 value of 7.4 μM. mdpi.com Further optimization of this class of compounds led to analogues with potent activity against both HCoV-229E and SARS-CoV-2. Time-of-addition experiments suggested that these compounds act at the stage of viral polyprotein cleavage or the initiation of viral RNA synthesis, rather than during virus entry. mdpi.com

| Compound | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Analogue 1 (non-fluorinated) | HCoV-229E | CPE Reduction | >100 | >100 | - | mdpi.com |

| Analogue 2 (4-F-Bn) | HCoV-229E | CPE Reduction | 7.4 | 44 | 6 | mdpi.com |

| Analogue 33 | SARS-CoV-2 | RT-qPCR | 2.8 | >100 | >36 | mdpi.com |

| Analogue 52 | SARS-CoV-2 | RT-qPCR | 1.5 | >100 | >67 | mdpi.com |

*EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Enzyme Inhibition Studies

Beyond direct antimicrobial effects, piperidine analogues have been developed as potent inhibitors of various enzymes implicated in a range of diseases.

Alpha-Glucosidase: The piperidine ring is a core component of naturally occurring alpha-glucosidase inhibitors like nojirimycin. nih.gov This has inspired the synthesis of hydroxyl piperidine analogues for hypoglycemic effects. Certain synthetic analogues have demonstrated excellent alpha-glucosidase inhibition, with some compounds showing 87.4% inhibition in spectral absorbance analysis, using acarbose (B1664774) as a standard. nih.gov

IKKβ (IκB Kinase β): The nuclear factor-κB (NF-κB) signaling pathway is a therapeutic target in cancer and inflammatory diseases, and IKK is a key kinase in this pathway. A synthetic monoketone analogue of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to potently suppress the NF-κB pathway by directly inhibiting the catalytic activity of IKKβ. nih.gov EF24 blocked the nuclear translocation of NF-κB with an IC50 value of 1.3 μM, which was about 10 times more potent than curcumin. nih.gov

HDAC6 (Histone Deacetylase 6): Selective inhibition of HDAC6 is a therapeutic strategy for neurodegenerative diseases and cancer. Benzylpiperazine and quinolone-based derivatives have been designed as selective HDAC6 inhibitors. nih.govnih.gov The benzylpiperazine moiety can act as an effective shuttle for delivering hydroxamate-based inhibitors to the brain. nih.gov In cellular studies, quinolone-based inhibitors increased the acetylation of α-tubulin, a known HDAC6 substrate, confirming their inhibitory action in cells. nih.gov

| Enzyme Target | Compound Class/Analogue | Inhibitory Activity/Key Finding | Reference |

|---|---|---|---|

| Alpha-Glucosidase | Hydroxyl piperidine analogues | Showed excellent inhibitory activity, with one analogue achieving 87.4% inhibition. | nih.gov |

| IKKβ | 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) | Directly inhibits IKKβ kinase activity; blocks NF-κB nuclear translocation with an IC50 of 1.3 µM. | nih.gov |

| HDAC6 | Benzylpiperazine derivatives | Identified as CNS-penetrant and selective HDAC6 inhibitors. | nih.gov |

| HDAC6 | Quinolone-based derivatives | Act as potent and selective HDAC6 inhibitors, increasing α-tubulin acetylation in cancer cells. | nih.gov |

Receptor Modulation and Binding Affinity Studies

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For derivatives of piperidine, a wide array of receptor modulation activities has been documented, providing a framework for predicting the potential binding profile of this compound.

Evaluation at G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors are a large family of transmembrane proteins that play crucial roles in cellular signaling and are the targets of a significant percentage of modern pharmaceuticals. nih.gov Piperidine-containing compounds have been extensively studied as ligands for various GPCRs. For instance, certain piperidine derivatives have been identified as antagonists for the histamine (B1213489) H3 receptor, a GPCR involved in neuromodulation. nih.gov Similarly, 3-phenoxypropyl piperidine analogues have been discovered to be novel agonists for the ORL1 (NOP) receptor, an opioid-family GPCR. nih.gov Other research has detailed the synthesis and evaluation of phenylpiperidine derivatives for their binding affinity to α1-adrenoceptors. nih.gov

In addition to classical GPCRs, sigma receptors (σR) are a unique class of intracellular proteins that are a frequent target for piperidine-based ligands. Though not GPCRs, they modulate GPCR signaling and are relevant in this context. nih.gov Sigma-1 receptors are known to influence dopamine (B1211576), acetylcholine, NMDA, and opioid receptors. nih.gov Studies on N-arylalkylpiperidines have shown that the length of the alkyl chain can influence selectivity between sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, with phenylpropylpiperidines tending to favor σ2 receptors. nih.gov A series of novel benzofuran-2-carboxamide (B1298429) ligands containing an N-(3-(piperidin-1-yl)propyl) substituent demonstrated high affinity for the σ1R, with Ki values in the nanomolar range. nih.gov The substitution on the piperidine ring is a key determinant of affinity; research has shown that replacing a piperazine ring with a piperidine moiety can dramatically increase affinity for the σ1R. nih.gov

| Compound/Analogue Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides (e.g., KSCM-1, KSCM-5) | Sigma-1 (σ1) | 7.8 – 34 nM | nih.gov |

| Phenoxyalkylpiperidines (e.g., 1a, 1b) | Sigma-1 (σ1) | 0.34 – 1.49 nM | uniba.it |

| Piperidine Derivative 5 (H3/σ1 dual ligand) | Histamine H3 (hH3R) | 7.70 nM | nih.gov |

| Piperidine Derivative 5 (H3/σ1 dual ligand) | Sigma-1 (σ1) | 3.64 nM | nih.gov |

| 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one (10a) | alpha1-Adrenoceptors (α1-AR) | pKi = 6.43 | nih.gov |

Interaction with Ion Channels and Transport Systems

The piperidine moiety is also found in compounds that interact with various ion channels and transport systems. For example, research into novel substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, which contain a core structure related to piperidine derivatives, showed potent inhibitory activity against the Kv1.3 potassium ion channel. nih.gov Furthermore, studies on piperazine derivatives, which are structurally similar to piperidines, have demonstrated an ability to potentiate TRPC6 channels, suggesting a potential role in regulating calcium signaling. nih.gov These findings indicate that the broader structural class to which this compound belongs has the potential to modulate the activity of critical ion transport systems.

Other Pharmacological Activities Reported for Piperidine Derivatives Relevant to Research

Beyond specific receptor modulation, compounds containing the piperidine scaffold have been investigated for a wide range of therapeutic applications, including oncology, anti-inflammatory medicine, and neurodegenerative disorders.

Anticancer Potential (Investigative Aspects)

The anticancer potential of piperidine and its derivatives is a significant area of research. nih.gov These compounds have been shown to act as potential clinical agents against a variety of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov The mechanism often involves the regulation of crucial signaling pathways essential for cancer progression, such as STAT-3, NF-κB, and PI3k/Akt. nih.gov In vitro studies have demonstrated that certain synthetic piperidine derivatives exhibit high cytotoxicity against both melanoma and MCF7 breast cancer cell lines. dut.ac.za For example, 1-piperoyl piperidine (piperine) has been shown to inhibit the proliferation of human prostate cancer cells by inducing cell cycle arrest and apoptosis. nih.govemanresearch.org The anticancer properties of these derivatives often depend on the nature and orientation of side chains attached to the piperidine ring. dut.ac.za

| Compound/Analogue Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Synthetic Piperidine Derivatives (PM1-PM6) | Melanoma, MCF7 (Breast) | High cytotoxicity | dut.ac.za |

| 1-Piperoyl Piperidine (Piperine) | Prostate (PC-3) | Decreased anti-apoptotic proteins, increased apoptotic proteins | emanresearch.org |

| Piperidine (general) | Breast, Prostate, Colon, Lung, Ovarian | Regulation of STAT-3, NF-κB, PI3k/Akt pathways | nih.gov |

| s-triazine derivatives with piperidine substituents | HCT-116 (Colorectal) | Antiproliferative activity (IC₅₀ = 3.64–5.60 µM) | mdpi.com |

Anti-inflammatory Investigations

Anti-inflammatory activity is another widely reported pharmacological property of piperidine derivatives. dut.ac.zaajchem-a.com The structural backbone of this compound is closely related to 1,3-diphenylprop-2-yn-1-one, a class of compounds investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. researchgate.net Specifically, compounds with a p-MeSO2 pharmacophore on one of the phenyl rings exhibited excellent COX-2 inhibitory potency. researchgate.net The anti-inflammatory activities of chalcones (1,3-diphenyl-2-propen-1-one), which are unsaturated analogues, have also been extensively reviewed. nih.gov More recently, chalcone (B49325) derivatives have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. mdpi.com This body of research suggests a plausible role for this compound and its analogues in modulating inflammatory responses.

Neurodegenerative Disease Research (Preclinical Focus)

The piperidine scaffold is a key feature in many compounds designed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. mdpi.comnih.gov One major strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Novel benzamide (B126) derivatives containing a piperidine core have been synthesized and shown to be highly potent AChE inhibitors. nih.gov Another approach targets the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Piperidine derivatives have been investigated as inhibitors of beta-secretase, an enzyme required for Aβ production. google.com

Furthermore, the high affinity of many piperidine derivatives for sigma-1 receptors is highly relevant to neurodegenerative disease research. uniba.it Ligands that bind to sigma-1 receptors have been shown to produce anti-amnesic effects in preclinical models, suggesting a potential therapeutic avenue for cognitive deficits associated with these conditions. uniba.it The modulation of multiple targets, including AChE, Aβ aggregation, and sigma receptors, makes piperidine-based structures a versatile platform for the development of multi-target-directed ligands for Alzheimer's disease. ajchem-a.commdpi.com

Investigation of Molecular Targets and Mechanism of Action (MOA) at the Cellular Level

The pharmacological profile of this compound and its analogues is characterized by their interaction with specific protein targets within the central nervous system. Research into the broader class of N-arylalkylpiperidines, to which this compound belongs, has identified two primary molecular targets: sigma (σ) receptors and monoamine oxidase (MAO) enzymes.

Sigma (σ) Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. nih.gov They are involved in regulating calcium signaling and modulating the function of various neurotransmitter systems, including dopaminergic, cholinergic, NMDA, and opioid receptors. nih.gov The N-alkylpiperidine scaffold is a common feature in high-affinity sigma receptor ligands. nih.govnih.gov

Studies on related N-arylalkylpiperidines demonstrate that the length of the alkyl chain separating the piperidine and phenyl rings is a critical determinant of affinity and selectivity for σ1 versus σ2 subtypes. Specifically, phenethylpiperidines (two-carbon chain) tend to favor σ1 receptors, whereas phenylpropylpiperidines (three-carbon chain) show a preference for σ2 receptors. nih.gov The propargyl (prop-2-yn-1-yl) linker in this compound establishes a rigid three-carbon distance, suggesting a potential interaction with σ2 receptors. The mechanism of action at the cellular level for sigma receptor ligands involves the modulation of intracellular calcium levels and interaction with ion channels and G-protein coupled receptors, influencing neuronal excitability and signaling cascades. nih.gov

Monoamine Oxidase (MAO) Enzymes: Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. They exist in two isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy aimed at increasing dopamine levels in the brain. nih.govmdpi.com

Several studies have identified N-benzylpiperidine derivatives as potent, selective, and reversible inhibitors of MAO-B. nih.gov The structure of this compound, containing a phenyl group connected by a three-carbon alkyne chain to a piperidine nitrogen, is analogous to the active scaffolds of known MAO-B inhibitors. The proposed mechanism of action for these compounds is competitive, reversible inhibition, where the ligand binds to the active site of the MAO-B enzyme, preventing the breakdown of dopamine and thereby increasing its synaptic availability. nih.gov Molecular docking studies of similar compounds suggest that the piperidine moiety and the substituted phenyl ring engage in hydrophobic interactions within the enzyme's catalytic pocket. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR exploration has focused on modifications of the piperidine ring, the phenyl ring, and the connecting linker to optimize affinity and selectivity for molecular targets like sigma receptors and MAO-B. nih.govnih.gov

Systematic modifications of the core structure have revealed key insights into the determinants of biological activity.

Substitutions on the Phenyl Ring: For MAO-B inhibition, the nature and position of substituents on the phenyl ring are critical. In a series of pyridazinobenzylpiperidine derivatives, which serve as structural analogues, specific substitutions dramatically influenced potency. For instance, a chloro-substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition, followed by methoxy, fluoro, cyano, methyl, and bromo groups. nih.gov Conversely, substitutions at the 2- and 4-positions generally led to decreased activity. nih.gov This indicates a specific spatial and electronic requirement for optimal interaction with the MAO-B active site.

| Compound Analogue | Substitution on Phenyl Ring | Position of Substitution | MAO-B Inhibition (IC₅₀, µM) |

|---|---|---|---|

| S5 | -Cl | 3 | 0.203 |

| S16 | -CN | 2 | 0.979 |

| - | -OCH₃ | 3 | > S5 |

| - | -F | 3 | > OCH₃ |

| - | -CN | 3 | > F |

| - | -CH₃ | 3 | > CN |

| - | -Br | 3 | > CH₃ |

Data derived from studies on pyridazinobenzylpiperidine analogues. nih.gov

Modifications of the Linker and Piperidine Ring: In the context of sigma receptor affinity, both the linker and the piperidine moiety play pivotal roles. Elongating the linker between the phenyl and piperidine moieties from two carbons (ethyl) to three carbons (propyl) can shift selectivity from σ1 to σ2 receptors. nih.gov Furthermore, substitutions on the piperidine ring itself can enhance affinity. For example, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype in a series of phenoxyalkylpiperidines. uniba.it

| Analogue Class | Linker | Piperidine Substitution | σ1 Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| p-chlorophenoxyalkylpiperidines | Oxyethylene | 4-methyl | 0.34 - 1.18 |

| p-methoxyphenoxyalkylpiperidines | Oxyethylene | 4-methyl | 0.89 - 1.49 |

| p-chlorophenoxyalkylpiperidines | Oxypropylene | 2,6-dimethyl | 4.43 |

| p-chlorophenoxyalkylpiperidines | Oxyethylene | 2,6-dimethyl | 59.4 |

Data derived from studies on phenoxyalkylpiperidine analogues. uniba.it

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound and its analogues, distinct pharmacophoric models have been proposed for sigma receptor and MAO-B activity.

Sigma Receptor Pharmacophore: A common pharmacophoric model for sigma-1 ligands includes a basic alkylamine moiety, such as the protonatable nitrogen of the piperidine ring, and at least two hydrophobic domains, represented by the phenyl ring and another part of the scaffold. nih.gov The spatial arrangement of these features is critical. The piperidine ring is often considered a key structural element for high σ1 affinity. nih.gov The distance and orientation between the basic nitrogen and the aromatic center, dictated by the linker, determines the affinity and selectivity for σ1 versus σ2 subtypes. nih.gov

MAO-B Inhibitor Pharmacophore: For MAO-B inhibition, the key pharmacophoric features derived from benzylpiperidine analogues include:

A hydrophobic phenyl ring: This group interacts with a hydrophobic pocket in the enzyme's active site, with a preference for specific electronic substitutions at the meta- (3-) position. nih.gov

A basic piperidine nitrogen: This group is essential for binding.

A linker of appropriate length and rigidity: The propynyl (B12738560) group in this compound provides a rigid three-atom spacer that orients the phenyl and piperidine rings in a defined conformation, which can be crucial for fitting into the enzyme's active site.

Molecular modeling of related compounds suggests that the phenyl ring engages in pi-pi stacking interactions with tyrosine residues (e.g., Tyr398 and Tyr326) in the MAO-B active site, further stabilizing the ligand-enzyme complex. nih.gov

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Analogues with Targeted Bioactivity

The structural framework of 1-(3-phenylprop-2-yn-1-yl)piperidine offers numerous opportunities for chemical modification to design novel analogues with enhanced potency and selectivity for specific biological targets. Future synthetic efforts will likely concentrate on systematic modifications of its core components: the phenyl group, the propargyl linker, and the piperidine (B6355638) ring.

Key strategies for analogue design include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

Modification of the Piperidine Moiety: Altering the piperidine ring, for instance, by introducing substituents or replacing it with other heterocyclic systems like pyrrolidine (B122466) or morpholine, can modulate the compound's pharmacokinetic properties and receptor-binding affinity. Research has shown that replacing the piperidine moiety with other pharmacophoric groups can enhance biological activity. nih.gov

Bioisosteric Replacement: The alkyne linker can be replaced with other functional groups such as alkenes or alkanes to probe the importance of its rigidity and electronic nature for biological activity.

Recent advances in the synthesis of piperidine derivatives have demonstrated the potential for creating structurally diverse libraries for biological screening. For example, novel spirooxindolopyrrolidine-embedded piperidinones and 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have shown promise as potential anticancer agents. mdpi.com Similarly, the synthesis of 3-phenylpiperidine-2,6-dione derivatives has yielded compounds with moderate antiviral activity. nih.gov These approaches could be adapted to generate novel analogues of this compound.

Table 1: Examples of Bioactive Piperidine Analogues and Synthetic Strategies

| Analogue Class | Synthetic Strategy | Potential Bioactivity |

|---|---|---|

| Spirooxindolopyrrolidine-embedded piperidinones | Three-component 1,3-dipolar cycloaddition | Anticancer mdpi.com |

| 2-Amino-4-(1-piperidine) pyridines | Multi-step synthesis | ALK/ROS1 Inhibition (Anticancer) mdpi.com |

| 3-Phenylpiperidine-2,6-diones | Alkylation of 3-phenylpiperidine-2,6-dione | Antiviral nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

Piperidine-containing compounds are integral to numerous classes of pharmaceuticals, highlighting the therapeutic potential embedded in this heterocyclic motif. mdpi.com While the specific biological profile of this compound may not be extensively characterized, its structural features suggest potential activity across various therapeutic areas. Future research should focus on a broad biological screening of this compound and its newly synthesized analogues to identify novel biological targets.

Emerging therapeutic areas for piperidine derivatives include:

Oncology: Piperidine moieties are frequently used in the development of anticancer drugs. mdpi.com Novel analogues could be screened against a panel of cancer cell lines and specific molecular targets such as IκB kinase (IKKb), anaplastic lymphoma kinase (ALK), and c-ros oncogene 1 (ROS1) kinase. mdpi.com

Neurodegenerative and Psychiatric Disorders: The piperidine scaffold is a common feature in centrally acting agents. The design of multi-target ligands, for instance, compounds that modulate dopamine (B1211576) (D2), serotonin (B10506) (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors, represents a promising strategy for developing novel antipsychotics with improved efficacy and side-effect profiles. rsc.org

Infectious Diseases: As demonstrated by the antiviral activity of some piperidine-2,6-dione derivatives, this class of compounds holds potential for the development of new anti-infective agents. nih.gov Screening against a range of viruses, bacteria, and fungi could reveal new therapeutic leads.

The exploration of these and other therapeutic areas will be crucial in unlocking the full potential of the this compound scaffold.

Application of Advanced Computational and In Vitro Screening Techniques

The integration of computational and high-throughput screening methods is essential for accelerating the discovery and optimization of bioactive compounds based on the this compound structure.

Computational Screening: Techniques like Diversity-based High-throughput Virtual Screening (D-HTVS) can be employed to screen large virtual libraries of analogues against the three-dimensional structures of known biological targets. nih.gov Molecular docking studies can further predict the binding modes and affinities of these compounds, helping to prioritize candidates for synthesis and biological evaluation. nih.govnih.gov These computational tools provide valuable insights into structure-activity relationships (SAR) and guide the design of more potent and selective ligands.

In Vitro Screening: High-throughput in vitro assays are critical for validating the predictions from computational models and for the primary screening of compound libraries. nih.gov This can involve cell-based assays to assess cytotoxicity against cancer cell lines or enzyme inhibition assays to determine the potency of compounds against specific molecular targets like kinases. nih.govnih.gov For instance, luminescence-based kinase assays are commonly used to determine the IC50 values of potential inhibitors. nih.gov

By combining these advanced screening techniques, researchers can efficiently navigate the vast chemical space of possible this compound derivatives to identify promising lead compounds for further development.

Table 2: Advanced Screening Techniques in Drug Discovery

| Technique | Application | Example |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Screening large virtual libraries against biological targets. | D-HTVS used to screen a library against EGFR and HER2 kinases. nih.gov |

| Molecular Docking | Predicting binding modes and affinities of ligands to proteins. | Clarifying the molecular aspects of observed COX-inhibitory activities. nih.gov |

| In Vitro Cancer Cell Line Screening | Assessing the antiproliferative activity of compounds. | Screening of phenylbipyridinylpyrazoles against over 60 tumor cell lines at the NCI. nih.gov |

Integration of Green Chemistry Principles in Scalable Synthesis

As promising drug candidates emerge, the development of scalable and environmentally sustainable synthetic routes becomes a priority. The principles of green chemistry provide a framework for designing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com

Future research in the synthesis of this compound and its analogues should focus on:

Atom Economy: Designing reactions, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and enhance reaction efficiency. The development of heterogeneous catalysts can also simplify product purification. nih.gov

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. For example, recent research has demonstrated the synthesis of piperidines from the bio-based platform chemical furfural. nih.gov

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key intermediates for many piperidine-containing compounds. researchgate.netnih.gov Applying these principles to the synthesis of this compound will be crucial for its potential large-scale production in a cost-effective and environmentally responsible manner. researchgate.net

Q & A

Basic: What computational methods are used to predict the reactivity and binding interactions of 1-(3-phenylprop-2-yn-1-yl)piperidine?

Answer:

Density Functional Theory (DFT) is the primary computational tool for analyzing electronic properties, including molecular electrostatic potential, frontier molecular orbitals (FMOs), and global reactivity descriptors (e.g., chemical potential, electrophilicity index). These parameters help identify reactive sites for nucleophilic/electrophilic attacks . For binding interactions, molecular docking with Autodock tools is used to predict binding affinities and orientations within target proteins (e.g., anticancer targets like p53 or Bax). Topological analyses, such as Electron Localization Function (ELF) and Reduced Density Gradient (RDG), further clarify non-covalent interactions .